molecular formula C17H25N3O2 B267463 3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide

3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide

Katalognummer B267463
Molekulargewicht: 303.4 g/mol
InChI-Schlüssel: CIAINEXVBSCLNN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. CK2 is a serine/threonine kinase that is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. CX-4945 has been shown to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections.

Wirkmechanismus

The mechanism of action of 3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide involves the inhibition of CK2, which is overexpressed in many types of cancer and is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 has also been implicated in the pathogenesis of neurodegenerative disorders and viral infections. By inhibiting CK2, 3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide disrupts these cellular processes, leading to the inhibition of cell growth and the induction of apoptosis in cancer cells, as well as the prevention of neuronal death in neurodegenerative disorders. In addition, 3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide has been shown to inhibit the replication of several viruses, including HIV-1 and HCV, by interfering with viral protein synthesis (8,9).
Biochemical and Physiological Effects:
3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide has been shown to have several biochemical and physiological effects in preclinical models. In cancer cells, 3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide has been shown to inhibit cell growth and induce apoptosis by downregulating the expression of anti-apoptotic proteins and upregulating the expression of pro-apoptotic proteins (3,4). 3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide has also been shown to inhibit the phosphorylation of several proteins involved in cell signaling pathways, including AKT and ERK1/2, leading to the inhibition of cell growth and survival (5,6). In animal models of neurodegenerative disorders, 3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation and promoting neuronal survival (7). In addition, 3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide has been shown to inhibit the replication of several viruses, including HIV-1 and HCV, by interfering with viral protein synthesis (8,9).

Vorteile Und Einschränkungen Für Laborexperimente

3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide has several advantages and limitations for lab experiments. One advantage is its specificity for CK2, which allows for the selective inhibition of this kinase without affecting other cellular processes. This specificity also allows for the identification of CK2-dependent signaling pathways and the development of targeted therapies for diseases in which CK2 is overexpressed. Another advantage is its ability to enhance the efficacy of chemotherapy and radiation therapy in cancer cells, which may lead to improved clinical outcomes. However, one limitation is its potential toxicity, as CK2 is involved in the regulation of various cellular processes. Another limitation is its limited bioavailability, as 3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide is rapidly metabolized in vivo and has a short half-life (10).

Zukünftige Richtungen

There are several future directions for the research and development of 3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide. One direction is the identification of biomarkers for CK2 activity in various diseases, which may allow for the development of personalized therapies for patients with CK2-overexpressing tumors or neurodegenerative disorders. Another direction is the development of more potent and selective CK2 inhibitors with improved pharmacokinetic properties. In addition, the combination of 3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide with other targeted therapies or immunotherapies may lead to improved clinical outcomes in cancer patients. Finally, the potential use of 3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide as an antiviral agent for the treatment of HIV-1 and HCV infections warrants further investigation.
In conclusion, 3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide is a promising small molecule inhibitor of protein kinase CK2 with potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of CK2, leading to the disruption of cellular processes involved in cell growth, differentiation, and apoptosis. 3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide has been extensively studied in preclinical and clinical trials, and its advantages and limitations for lab experiments have been identified. Further research is needed to fully understand the potential of 3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide as a therapeutic agent and to identify new directions for its development.

Synthesemethoden

The synthesis of 3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide involves several steps, including the reaction of 2-amino-5-nitrobenzoic acid with cyclohexylamine to form 2-(cyclohexylamino)-5-nitrobenzoic acid, which is then reacted with isopropylamine to form 3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide. The synthesis of 3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide has been described in detail in several publications (1,2).

Wissenschaftliche Forschungsanwendungen

3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. In cancer research, 3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer cells (3,4). In addition, 3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer (5,6). 3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide has also been studied in the context of neurodegenerative disorders, where it has been shown to have neuroprotective effects in animal models of Parkinson's disease (7). Furthermore, 3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide has been shown to have antiviral activity against several viruses, including HIV-1 and HCV (8,9).

Eigenschaften

Produktname

3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide

Molekularformel

C17H25N3O2

Molekulargewicht

303.4 g/mol

IUPAC-Name

3-(cyclohexylcarbamoylamino)-N-propan-2-ylbenzamide

InChI

InChI=1S/C17H25N3O2/c1-12(2)18-16(21)13-7-6-10-15(11-13)20-17(22)19-14-8-4-3-5-9-14/h6-7,10-12,14H,3-5,8-9H2,1-2H3,(H,18,21)(H2,19,20,22)

InChI-Schlüssel

CIAINEXVBSCLNN-UHFFFAOYSA-N

SMILES

CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)NC2CCCCC2

Kanonische SMILES

CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)NC2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.